![molecular formula C19H16ClFN4O2 B2579973 N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941998-97-6](/img/structure/B2579973.png)
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, also known as CP-122,721, is a chemical compound that has been widely studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Potentials
A series of acetamide derivatives, including molecules structurally related to N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, was synthesized and their structures confirmed through physicochemical and spectral analyses. These compounds were assessed for their antimicrobial and anticancer activities. Notably, some derivatives showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, while others demonstrated promising anticancer activity, although less potent than standard treatments such as 5-fluorouracil and tomudex. Molecular docking studies suggested that certain compounds could serve as leads for designing anticancer molecules due to their favorable docking scores and potential anticancer potency (Mehta et al., 2019).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A new series of acetamide derivatives, structurally akin to the target compound, was synthesized and evaluated for anticancer activity. The synthesis aimed to explore the antiproliferative potential by inhibiting VEGFR-2-TK, a known target in cancer therapy. These compounds demonstrated higher anticancer activity than their precursors, with some exhibiting cytotoxic activity superior to Staurosporine against the T-47D breast cancer cell line. Notably, dihalogenated derivatives emerged as the most potent, suggesting the potential for further optimization as antiproliferative agents (Hassan et al., 2021).
Neuroprotective Effects
Cinnamide derivatives structurally related to this compound were synthesized and analyzed for their neuroprotective effects. These compounds demonstrated effectiveness against neurotoxicity induced by glutamine in PC12 cells, with some showing significant protective effects on cerebral infarction in vivo. This suggests potential applications in treating neurological conditions or injuries (Zhong et al., 2018).
Antimicrobial Activity
Isoxazolinyl oxazolidinones, with structural similarities to the target compound, were synthesized and tested against various resistant bacteria. These compounds displayed potent antibacterial activity, with some showing MIC values significantly lower than the standard drug linezolid against strains like Staphylococcus aureus and Klebsiella pneumoniae. This highlights their potential as novel antibacterial agents (Varshney et al., 2009).
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-14-2-1-13(12-22)17(11-14)23-18(26)19(27)25-9-7-24(8-10-25)16-5-3-15(21)4-6-16/h1-6,11H,7-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQGASJYBEJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


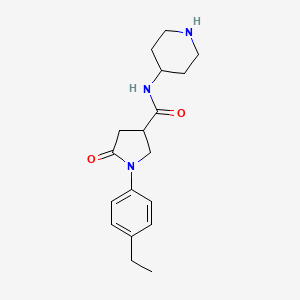
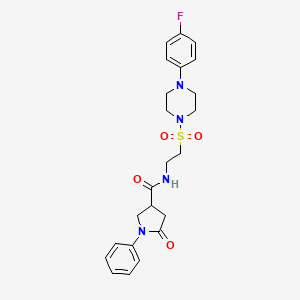

![2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2579895.png)
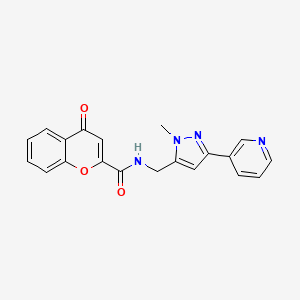
![N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2579904.png)
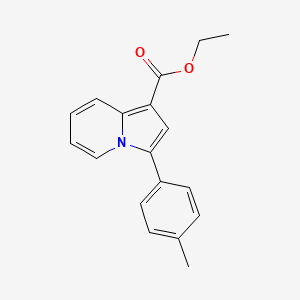
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
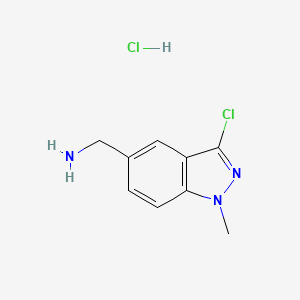
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)

![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2579911.png)
![Methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579913.png)